Cas no 93000-03-4 ((tert-Butoxycarbonyl)methionine)

(tert-Butoxycarbonyl)methionine structure
93000-03-4 structure
Nombre del producto:(tert-Butoxycarbonyl)methionine
Número CAS:93000-03-4
MF:C10H19NO4S
Megavatios:249.327162027359
MDL:MFCD00190811
CID:801108
PubChem ID:102827

(tert-Butoxycarbonyl)methionine Propiedades químicas y físicas

Nombre e identificación

    • Methionine,N-[(1,1-dimethylethoxy)carbonyl]-
    • Boc-DL-Met-OH
    • Boc-DL-methionine
    • N-Boc-DL-Methionine
    • 2-(R,S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoic acid
    • 2R-tert-Butoxycarbonylamino4-methylsulfanyl-butyric acid
    • Boc-methionine
    • EINECS 219-639-3
    • L-Methionine,N-[(1,1-dimethylethoxy)carbonyl]
    • N-(t-butoxycarbonyl)-methionine
    • N-(tert-Butoxycarbonyl)-methionine
    • N-tBoc-DL-methionine
    • t-butoxycarbonylmethionine
    • 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
    • N-tert-Butoxycarbonyl-D-methionine
    • 2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid
    • tert-Butoxycarbonyl-L-methionine
    • PubChem11999
    • N-
    • A-t.-Boc-D-methionine
    • Boc-DL-Met-OH, AldrichCPR
    • 6337AH
    • AK
    • DL-Methionine, N-[(1,1-dimethylethoxy)carbonyl]- (ZCI)
    • DL
    • N-[(1,1-Dimethylethoxy)carbonyl]methionine (ACI)
    • 2-[[(tert-Butoxy)carbonyl]amino]-4-(methylsulfanyl)butanoic acid
    • D
    • L
    • N-tert-Butoxycarbonyl-DL-methionine
    • (tert-Butoxycarbonyl)methionine
    • DTXSID10275989
    • AKOS000196180
    • SY019848
    • F0001-0839
    • C10H19NO4S
    • 2-(tert-butoxycarbonylamino)-4-(methylthio)butanoic acid
    • AB02638
    • SY041308
    • HY-W052309
    • N-[tert-Butoxy(hydroxy)methylidene]methionine
    • CS-0045088
    • EN300-29801
    • SCHEMBL478905
    • DB-057354
    • DTXSID10947770
    • F11086
    • 93000-03-4
    • AB01714
    • N-Boc-D-methionine
    • Boc-D-Met-OH; N-tert-Butoxycarbonyl-D-methionine
    • Z285919528
    • 2-[(TERT-BUTOXYCARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOIC ACID
    • MFCD00190811
    • AKOS023869400
    • L-Methionine-1-13c N-t boc derivative
    • SY078383
    • MDL: MFCD00190811
    • Renchi: 1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
    • Clave inchi: IMUSLIHRIYOHEV-UHFFFAOYSA-N
    • Sonrisas: O=C(NC(CCSC)C(O)=O)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 249.10300
  • Masa isotópica única: 249.103
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 7
  • Complejidad: 250
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 101
  • Xlogp3: 1.6

Propiedades experimentales

  • Color / forma: No data avaiable
  • Denso: 1.160±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: No data available
  • Punto de ebullición: No data available
  • Punto de inflamación: No data available
  • Disolución: Slightly soluble (4.7 g/l) (25 º C),
  • PSA: 100.93000
  • Logp: 2.10830
  • Presión de vapor: No data available

(tert-Butoxycarbonyl)methionine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H66372-250mg
N-Boc-DL-methionine, 98%
93000-03-4 98%
250mg
¥448.00 2023-03-14
TRC
B658965-500mg
BOC-DL-Met-OH
93000-03-4
500mg
$ 92.00 2023-09-08
Life Chemicals
F0001-0839-0.25g
2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoic acid
93000-03-4 95%+
0.25g
$18.0 2023-09-07
Life Chemicals
F0001-0839-10g
2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoic acid
93000-03-4 95%+
10g
$84.0 2023-09-07
Life Chemicals
F0001-0839-2.5g
2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoic acid
93000-03-4 95%+
2.5g
$40.0 2023-09-07
abcr
AB460100-1 g
Boc-DL-Met-OH; .
93000-03-4
1g
€72.90 2023-04-22
abcr
AB460100-10 g
Boc-DL-Met-OH; .
93000-03-4
10g
€110.20 2023-04-22
eNovation Chemicals LLC
Y1054467-100g
BOC-DL-MET-OH
93000-03-4 97%
100g
$130 2024-06-06
Life Chemicals
F0001-0839-0.5g
2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoic acid
93000-03-4 95%+
0.5g
$19.0 2023-09-07
Cooke Chemical
BD2852645-100g
Boc-DL-Met-OH
93000-03-4 97%
100g
RMB 742.40 2025-02-21

(tert-Butoxycarbonyl)methionine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 6 °C; 15 min, 6 °C; 3.5 h, rt
Referencia
Tetrahydrofuran Cα-Tetrasubstituted Amino Acids: Two Consecutive β-Turns in a Crystalline Linear Tripeptide
Maity, Prantik; Zabel, Manfred; Koenig, Burkhard, Journal of Organic Chemistry, 2007, 72(21), 8046-8053

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  5 h, rt
Referencia
The effect of mobile phase and dissolving solvent on the enantiomer separation using a covalently immobilized chiral column derived from polysaccharide derivative
Huang, Hu; Lee, Beom-Gyu; Baek, Chae-Sun; Lee, Wonjae, Journal of the Korean Chemical Society, 2009, 53(2), 137-143

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  1 h, 0 °C; overnight, rt
1.2 Reagents: Citric acid Solvents: Water ;  pH 2 - 3, cooled
Referencia
The development of a new class of inhibitors for betaine-homocysteine S-methyltransferase
Picha, Jan; Vanek, Vaclav; Budesinsky, Milos; Mladkova, Jana; Garrow, Timothy A.; et al, European Journal of Medicinal Chemistry, 2013, 65, 256-275

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water
Referencia
Aptamers and cyclen compounds and complexes for the detection, monitoring and treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Referencia
Synthesis and properties of new chiral heterocyclic peptide mimetics
Maity, Prantik, 2008, , ,

Synthetic Routes 6

Condiciones de reacción
Referencia
Squaramide-based macrocyclic compounds as kinase inhibitors, and their preparation and use in treatment of cancer and other diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción
Referencia
Simple, mild, high-yield synthesis of BOC-amino acids in water
Mathias, Lon J.; Vaidya, Rajeev A., Journal of the Mississippi Academy of Sciences, 1984, 29, 13-16

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  25 °C → 0 °C
1.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 25 °C; 25 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Referencia
Enantioselective deaminative alkylation of amino acid derivatives with unactivated olefins
Sun, Shang-Zheng; Cai, Yue-Ming; Zhang, De-Liang; Wang, Jia-Bao; Yao, Hong-Qing; et al, Journal of the American Chemical Society, 2022, 144(3), 1130-1137

Synthetic Routes 9

Condiciones de reacción
Referencia
Use of cyclosquaramide compounds as anti-tumour agents
, United States, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  rt; 7 h, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Design and synthesis of amino-acid esters of 3-(3'-hydroxy)butylphthalide
Zhao, Jiu-yang; Li, Jun; Zhang, Chao-hui; Jiang, Tao, Zhongguo Haiyang Daxue Xuebao, 2014, 44(1), 68-70

(tert-Butoxycarbonyl)methionine Raw materials

(tert-Butoxycarbonyl)methionine Preparation Products

(tert-Butoxycarbonyl)methionine Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93000-03-4)(tert-Butoxycarbonyl)methionine
A1041582
Pureza:99%
Cantidad:500g
Precio ($):422.0